(4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound features a pyrrolidine-2,3-dione core substituted with three distinct groups:
- Position 5: A 3,4-dichlorophenyl group, providing strong electron-withdrawing effects and lipophilicity.
This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and heterocyclic motifs .
Properties
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S/c1-3-31-14-7-4-12(5-8-14)19(28)17-18(13-6-9-15(23)16(24)10-13)27(21(30)20(17)29)22-26-25-11(2)32-22/h4-10,18,28H,3H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUGWRAFRMGRDD-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)Cl)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371211-75-5 | |
| Record name | 5-(3,4-DICHLOROPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione typically involves a multi-step process:
Formation of the Pyrrolidine-2,3-dione Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine-2,3-dione core. This can be achieved through the reaction of an amino acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Thiadiazolyl Group: The thiadiazolyl group can be introduced via a cyclization reaction involving a thioamide and a nitrile derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Attachment of the Dichlorophenyl and Ethoxyphenyl Groups: The dichlorophenyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically involve the use of halogenated precursors and a strong base such as sodium hydride.
Formation of the Hydroxymethylidene Group: The final step involves the condensation of the ethoxyphenyl group with a suitable aldehyde or ketone to form the hydroxymethylidene group. This reaction can be catalyzed by a Lewis acid such as boron trifluoride.
Industrial Production Methods
Industrial production of This compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and ethoxyphenyl groups. Common reagents include halogenated compounds and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s functional groups make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Effects
Compound A : (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione (CAS: 672266-53-4)
- Key Differences :
- Position 5 : 3,4-Dimethoxyphenyl (electron-donating) vs. 3,4-dichlorophenyl (electron-withdrawing) in the target compound.
- Position 1 : 3-Methoxypropyl (flexible alkyl chain) vs. rigid thiadiazole in the target.
- Impact :
- The dimethoxyphenyl group in Compound A increases solubility but reduces lipophilicity (predicted logP ~3.5 vs. ~4.5 for the target).
- The thiadiazole in the target may enhance π-π stacking with biological targets compared to the alkyl chain in Compound A.
Compound B : (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (CAS: 6652-52-4)
- Key Differences :
- Position 5 : 4-Fluorophenyl (moderate electronegativity) vs. 3,4-dichlorophenyl.
- Position 1 : Pyridylmethyl (basic nitrogen) vs. thiadiazole.
- Impact :
- Fluorine’s smaller size and lower lipophilicity may reduce membrane permeability compared to the dichlorophenyl group.
- The pyridyl group in Compound B could facilitate protonation at physiological pH, altering bioavailability.
Compound C : (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
- Key Differences :
- Position 4 : Benzofuran-containing methylidene vs. ethoxyphenyl in the target.
- Position 5 : 3,4,5-Trimethoxyphenyl (highly polar) vs. dichlorophenyl.
- Impact: The benzofuran moiety in Compound C may enhance rigidity and π-stacking, while the ethoxyphenyl in the target offers moderate hydrophobicity.
Physicochemical Properties
Key Observations :
- The target compound’s higher logP and molecular weight suggest superior membrane permeability but possible challenges in aqueous solubility.
- The 3,4-dichlorophenyl group confers greater metabolic stability compared to methoxy or fluorine substituents .
Biological Activity
The compound (4E)-5-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current findings on its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 513.6 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H23N3O5S |
| Molecular Weight | 513.6 g/mol |
| IUPAC Name | (4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4-dichlorophenyl)pyrrolidine-2,3-dione |
| InChI Key | OYQIRVHXOMQAJJ-WJTDDFOZSA-N |
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown effectiveness against various bacterial strains. For example:
- Study Findings : A derivative of pyrrolidine was found to be four times more active against Acinetobacter baumannii than standard antibiotics like ampicillin (MIC: 31.25 µg/mL) .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies:
- Cell Lines Tested : The compound demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), CH1 (ovarian carcinoma), and SW480 (colon cancer).
- Mechanism of Action : Flow cytometry analysis revealed that the compound induced apoptosis in cancer cells, with IC50 values indicating potency comparable to traditional chemotherapeutics like cisplatin .
Enzyme Inhibition
The compound's interaction with specific enzymes has also been a focus of research:
- Cholinesterase Inhibition : Compounds derived from pyrrolidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a comparative study, a series of pyrrolidine derivatives were synthesized and tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl ring significantly enhanced antimicrobial potency.
Study 2: Anticancer Properties
A recent investigation assessed the anticancer effects of several pyrrolidine derivatives in combination with copper complexes. The study found that the copper complex of a pyrrolidine derivative exhibited an IC50 value of 0.99 ± 0.09 µM against the SW480 cell line, outperforming cisplatin .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Core formation : Construction of the pyrrolidine-2,3-dione ring via cyclization reactions, often using chloroform or ethanol as solvents under reflux conditions .
- Substituent introduction : Sequential coupling of the 3,4-dichlorophenyl, 4-ethoxyphenyl, and 5-methyl-1,3,4-thiadiazole groups. Ethyl bromide or sodium ethoxide may facilitate ethoxy group incorporation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Optimization Tip: Control reaction temperatures (60–80°C) and use anhydrous solvents to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., E/Z configuration at the methylidene group) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and hydroxy groups (~3200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- HPLC/TLC : Monitor reaction progress and purity (>98% by reverse-phase HPLC) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Analog synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with fluorophenyl or adjust the thiadiazole group) to assess impact on activity .
- Pharmacokinetic profiling : Evaluate logP (lipophilicity), metabolic stability (CYP450 assays), and plasma protein binding .
- Crystallography : X-ray diffraction to correlate 3D structure with activity . Example: Thiadiazole-to-oxadiazole substitutions in analogs reduced cytotoxicity but enhanced solubility .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven effects .
- Mechanistic studies : Compare target engagement (e.g., enzyme inhibition kinetics) across studies to identify confounding variables .
Q. How can computational methods guide the compound’s mechanism of action studies?
- Molecular docking : Predict binding to targets like EGFR or HDAC using AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Relate electronic descriptors (e.g., HOMO/LUMO) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
